Ethylisoeugenol

Übersicht

Beschreibung

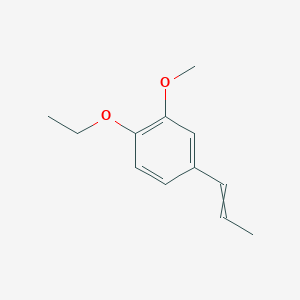

Ethyl isoeugenol is an organic compound belonging to the class of phenylpropanoids. It is a derivative of eugenol, which is a major component of clove oil. Ethyl isoeugenol is known for its pleasant fragrance and is widely used in the flavor and fragrance industry. It is also used in various scientific research applications due to its biological activities.

Wissenschaftliche Forschungsanwendungen

Ethyl isoeugenol has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antioxidant properties.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Wirkmechanismus

Target of Action

Ethyl isoeugenol, a derivative of eugenol, exhibits promising biological potential. It has been found to have a broad spectrum of antibacterial action, including activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The primary targets of ethyl isoeugenol are therefore these bacterial cells, where it interacts with their cellular components to exert its antimicrobial effects.

Mode of Action

It is known that eugenol, the parent compound of ethyl isoeugenol, has a non-disruptive detergent-like mechanism of action . This suggests that ethyl isoeugenol may interact with the bacterial cell membrane in a similar manner, permeabilizing it without causing significant morphological changes .

Biochemical Pathways

Eugenol and its derivatives, including ethyl isoeugenol, are biosynthesized via the reduction of a coniferyl alcohol ester This process involves several enzymatic reactions that lead to the formation of the final product

Pharmacokinetics

Research on eugenol derivatives suggests that modifications to the eugenol molecule can lead to a favorable pharmacokinetic profile for oral availability . This implies that ethyl isoeugenol may also possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of ethyl isoeugenol are primarily related to its antimicrobial activity. It has been found to have a promising antibacterial potential, with a lower minimum inhibitory concentration than eugenol . This suggests that ethyl isoeugenol is capable of inhibiting bacterial growth at lower concentrations, thereby exerting a more potent antimicrobial effect.

Action Environment

The action of ethyl isoeugenol can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in polymers and resins, can affect the stability and efficacy of ethyl isoeugenol . Furthermore, the pH, temperature, and presence of other microbial species can also impact the antimicrobial activity of ethyl isoeugenol.

Biochemische Analyse

Biochemical Properties

Ethyl isoeugenol interacts with various enzymes, proteins, and other biomolecules. It is biosynthesized via reduction of a coniferyl alcohol ester . The key enzyme in this pathway is isoeugenol monooxygenase (IEM), which converts isoeugenol to vanillin . The nature of these interactions involves oxidation of the side chains of propenylbenzenes .

Cellular Effects

Ethyl isoeugenol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated antibacterial properties against many species, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

Molecular Mechanism

The molecular mechanism of ethyl isoeugenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting NF-κB activation, downregulating prostaglandin synthesis, reducing cyclooxygenase-2 activity, inducing cell cycle arrest in the S phase, and causing apoptotic cell death .

Temporal Effects in Laboratory Settings

Over time, ethyl isoeugenol exhibits changes in its effects in laboratory settings. It has been observed that the derivatives involving esterification reactions in the hydroxyl group of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .

Dosage Effects in Animal Models

The effects of ethyl isoeugenol vary with different dosages in animal models. A lower minimum inhibitory concentration of 500 μg/mL than eugenol (1000 μg/mL) has been observed . High concentrations can be toxic .

Metabolic Pathways

Ethyl isoeugenol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is metabolized into vanillin through an epoxide–diol pathway .

Transport and Distribution

Ethyl isoeugenol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Related compounds like coniferyl alcohol acetyltransferase (CFAT) have been found to be located in the cytoplasm and nucleus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl isoeugenol can be synthesized through the ethylation of eugenol. One common method involves the use of diethyl carbonate as the ethylating agent in the presence of a catalyst such as potassium fluoride on alumina (KF/γ-Al₂O₃). The reaction typically occurs under mild conditions, with the catalyst facilitating the conversion of eugenol to ethyl isoeugenol .

Industrial Production Methods: In industrial settings, the production of ethyl isoeugenol often involves the use of green chemistry principles to minimize environmental impact. For example, the use of dimethyl carbonate as a methylating agent in the presence of phase-transfer catalysts has been explored for the synthesis of related compounds . This approach reduces the need for harmful reagents and harsh reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl isoeugenol undergoes various chemical reactions, including:

Oxidation: Ethyl isoeugenol can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert ethyl isoeugenol to its corresponding alcohols.

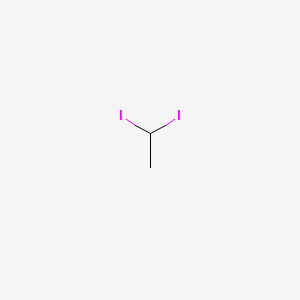

Substitution: Ethyl isoeugenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Ethyl isoeugenol is similar to other eugenol derivatives, such as:

Eugenol: The parent compound, known for its antimicrobial and antioxidant properties.

Isoeugenol: A structural isomer with similar biological activities.

Methyl isoeugenol: Another derivative with applications in the flavor and fragrance industry.

Uniqueness: Ethyl isoeugenol is unique due to its specific ethyl group substitution, which imparts distinct chemical and biological properties compared to other eugenol derivatives. Its pleasant fragrance and potential therapeutic applications make it a valuable compound in various fields.

Eigenschaften

IUPAC Name |

1-ethoxy-2-methoxy-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSKXPFBGRLCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864125 | |

| Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-67-0 | |

| Record name | Ethylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

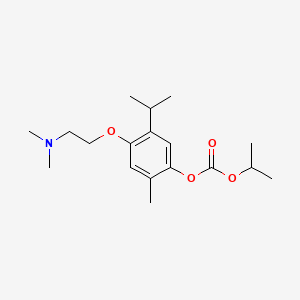

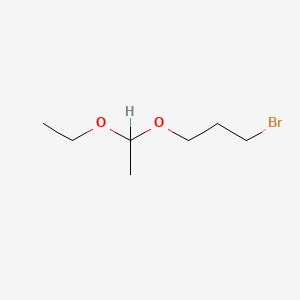

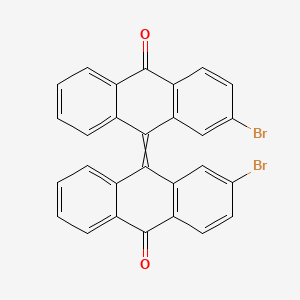

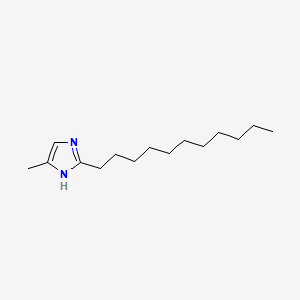

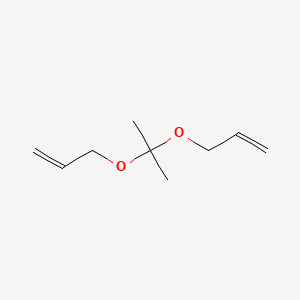

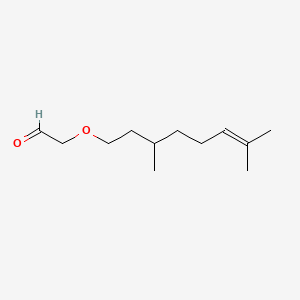

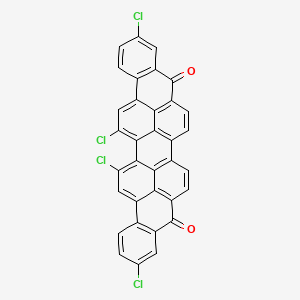

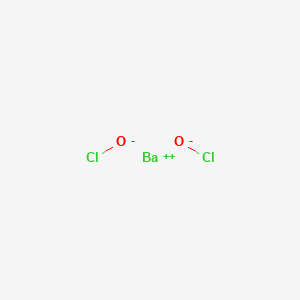

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1619538.png)